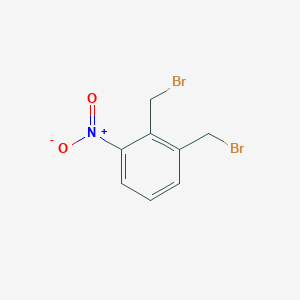![molecular formula C8H7BrO2S B1337646 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 64260-76-0](/img/structure/B1337646.png)
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
カタログ番号 B1337646
CAS番号:
64260-76-0
分子量: 247.11 g/mol
InChIキー: MNWPIGZDBXJGCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been successfully developed via Rh-catalyzed hydrogenation . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . For challenging substrates, such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates, the reaction proceeded smoothly in the catalytic system with excellent results .Molecular Structure Analysis
The molecular structure of 2,3-dihydrobenzo[b]thiophene is C8H8S . The molecular weight is 136.214 . The IUPAC Standard InChI is InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 .Chemical Reactions Analysis
The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .科学的研究の応用
Chemical Synthesis and Reactions
- Tandem Dimerization and Ring-Opening : The compound is involved in tandem dimerization and ring-opening reactions to form dihydrobenzo[b]thiophene 1,1-dioxides and trisubstituted benzenes. These reactions showcase its utility in synthesizing complex organic structures (Gronowitz et al., 1991).
- Bromination and Formylation : It undergoes bromination and Vilsmeier–Haack formylation, demonstrating its reactivity and potential for creating derivatives for various applications (Drewry & Scrowston, 1969).
- Halogen Migration : The compound shows interesting behavior in halogen migration reactions, important for understanding reaction mechanisms in organic chemistry (Bie et al., 2010).
Advanced Organic Synthesis
- Electrophilic Substitution : Studies on electrophilic substitution reactions of 1,3-dihydrobenzo[c]thiophene 2,2-dioxides, closely related to 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, provide insights into regioselectivity in organic synthesis (Tashbaev, 2005).
- Annellated Diene Synthesis : The synthesis of annellated dienes using similar compounds showcases the potential of 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in constructing complex molecular architectures (Dyker & Kreher, 1988).
- Aminomethylbenzo[b]thiophens Synthesis : Its derivatives are used in the synthesis of aminomethylbenzo[b]thiophens, indicating its versatility in organic synthesis (Chapman et al., 1968).
Catalysis and Reaction Mechanisms
- 1,3-Dipolar Cycloadditions : The compound's derivatives are used in 1,3-dipolar cycloadditions, essential for understanding reaction mechanisms in catalysis (Bened et al., 1984).
- Novel Tubulin Binding Agents : It has been utilized in the synthesis of novel tubulin binding agents, highlighting its potential in medicinal chemistry (Flynn et al., 2001).
- Ring-Opening and Cycloaddition Reactions : The compound is involved in ring-opening and cycloaddition reactions, demonstrating its role in synthetic methodology development (Gronowitz, 1993).
Pharmaceutical and Material Science Applications
- Polycyclic Biphenylenes Synthesis : Its derivatives are used in synthesizing polycyclic biphenylenes, which could have applications in material science and pharmaceuticals (Barton et al., 1986).
- Novel Antioxidants Development : The synthesis of novel antioxidants using derivatives of this compound reveals its potential in pharmaceutical applications (Malmström et al., 1998).
- Enantioselective Hydroarylation : Its use in enantioselective hydroarylation or hydroalkenylation of benzo[b]thiophene 1,1-dioxides shows its applicability in developing asymmetric synthetic methods, crucial for drug synthesis (Hu et al., 2021).
将来の方向性
The development of highly efficient asymmetric synthetic methodologies to construct these compounds still remains very challenging . It is extremely necessary to develop highly efficient asymmetric catalytic systems to prepare chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and their derivatives .
特性
IUPAC Name |
5-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWPIGZDBXJGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493453 | |
| Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | |
CAS RN |
64260-76-0 | |
| Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Dissolve 5-bromo-2,3-dihydro-benzo[b]thiophene (J. Am. Chem. Soc, 1973, 1916-1925, 4.3 g, 20 mmol) in MeOH (100 mL) and add oxone (36.9 g, 60 mmol). Stir the reaction mixture at room temperature overnight, and then remove the solid by filtration. Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, 20-40% EtOAc/Hexane) to give 4.24 g of 5-bromo-2,3-dihydro-benzo[b]thiophene 1,1-dioxide (86%).



Yield
86%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
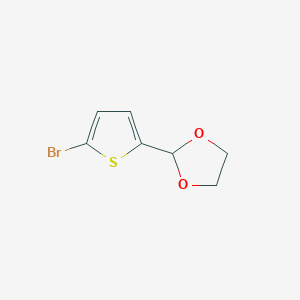

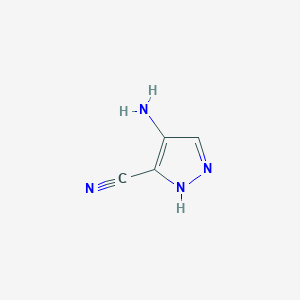
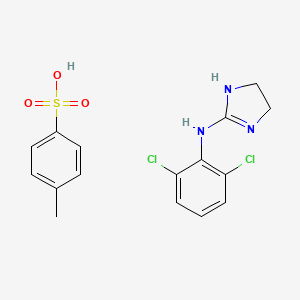
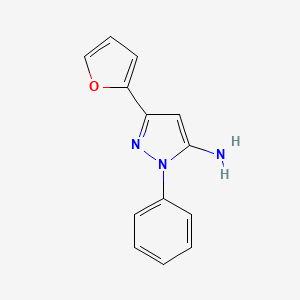
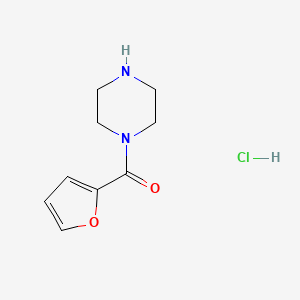
![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)

